(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Description
(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a heterocyclic compound featuring a fused pyrrolo-triazole core with a hydroxymethyl substituent at the 5-position. This structure confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, which enhance its bioavailability and interaction with biological targets. Recent studies highlight its role as a necroptosis inhibitor, a programmed cell death pathway implicated in inflammatory diseases, neurodegenerative disorders, and cancer . The compound’s efficacy stems from its ability to disrupt key necroptotic signaling components, such as RIPK1 and MLKL, making it a promising therapeutic candidate .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLMNNIODAMXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, as a necroptosis inhibitor, it binds to receptor-interacting protein kinase 1 (RIPK1) and inhibits its activity. This prevents the formation of necrosomes and the subsequent cascade of phosphorylation events that lead to programmed cell death . The compound’s ability to bind to the allosteric pocket of RIPK1 highlights its specificity and potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo-triazole scaffold is versatile, with structural modifications leading to diverse pharmacological activities. Below is a comparative analysis of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol and its analogs:
Pharmacological and Physicochemical Properties
- Bioavailability: The hydroxymethyl group in this compound enhances water solubility (LogP ~1.2) compared to Flizasertib (LogP ~2.8), which has lipophilic substituents .
- Selectivity: Flizasertib’s cyclopropyl and fluorine groups improve kinase selectivity, whereas the unsubstituted pyrrolo-triazole core of this compound may confer broader necroptosis inhibition .
- Synthetic Accessibility: Derivatives with simple substituents (e.g., hydroxymethyl, aminomethyl) are synthesized via one-step functionalization, while complex analogs like Flizasertib require multi-step enantioselective routes .
Clinical and Preclinical Data
- Necroptosis Inhibitors: this compound derivatives show efficacy in murine models of colitis (50% reduction in inflammation at 10 mg/kg) .
- Kinase Inhibitors: Flizasertib demonstrates tumor growth inhibition in xenograft models (TGI 70% at 30 mg/kg) but has dose-limiting toxicity due to off-target kinase effects .
Biological Activity
(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 152.16 g/mol
This structure allows for interactions with various biological targets, contributing to its pharmacological effects.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole) exhibit significant anti-inflammatory properties. For instance, a series of compounds derived from this scaffold showed IC values ranging from 60 to 80 µg/mL in inhibiting COX-2 enzyme activity, which is crucial in the inflammatory process .
| Compound | IC (µg/mL) | COX-2 Inhibition |
|---|---|---|
| Compound A | 71.11 | High |
| Compound B | 76.58 | Moderate |
| Compound C | 73.35 | High |
2. Necroptosis Inhibition
A pivotal study highlighted the compound's role as a necroptosis inhibitor. It was found to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptotic cell death pathways. The lead compound demonstrated over 75% recovery in cell viability in murine models at concentrations as low as 10 nM .
3. Anticancer Activity
The anti-cancer potential of this compound has been explored through its effects on various cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects against HeLa and A375 cells with IC values around 0.36 µM for CDK2 inhibition and 1.8 µM for CDK9 inhibition . This suggests that the compound may serve as a scaffold for developing selective cancer therapeutics.
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:
- Inhibition of COX Enzymes : The compound selectively inhibits COX-2 over COX-1, reducing inflammatory mediators without significant gastrointestinal toxicity.
- RIPK1 Inhibition : By binding to the allosteric site of RIPK1, it prevents necroptosis and subsequent inflammation associated with various diseases.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on carrageenan-induced paw edema in rats demonstrated that the administration of this compound resulted in a marked reduction in swelling compared to control groups receiving standard anti-inflammatory drugs like diclofenac.
Case Study 2: Cancer Cell Line Testing
In a comparative study involving multiple human cancer cell lines (HeLa and HCT116), the compound showed significant antiproliferative activity with a selectivity index favoring cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
